molecular formula C19H20N4O B2622866 4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2186429-45-6

4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile

Cat. No.: B2622866
CAS No.: 2186429-45-6
M. Wt: 320.396
InChI Key: LDIIYKZQPREJRA-OAHLLOKOSA-N
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Description

4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-benzylpiperazine with 2-cyanopyridine under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and form interactions with key amino acids, influencing the function of the target protein. The pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A simpler analog without the pyridine and carbonitrile groups.

    2-Cyanopyridine: Lacks the piperazine and benzyl substituents.

    N-Benzylpiperazine: Similar structure but without the carbonyl and pyridine groups.

Uniqueness

4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the piperazine and pyridine rings, along with the carbonitrile group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(2R)-4-benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-15-13-22(14-16-5-3-2-4-6-16)9-10-23(15)19(24)17-7-8-21-18(11-17)12-20/h2-8,11,15H,9-10,13-14H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIIYKZQPREJRA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC(=NC=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C2=CC(=NC=C2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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